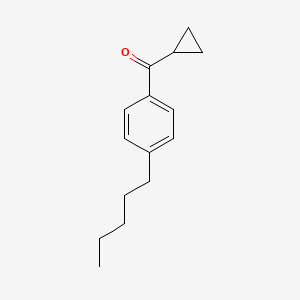

Cyclopropyl(4-pentylphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(4-pentylphenyl)methanone is a biochemical compound used for proteomics research . It has a molecular formula of C15H20O and a molecular weight of 216.32 .

Molecular Structure Analysis

The molecular structure of Cyclopropyl(4-pentylphenyl)methanone consists of a cyclopropyl group attached to a pentylphenyl methanone group . The exact 3D structure would require more detailed spectroscopic analysis for accurate determination.Physical And Chemical Properties Analysis

Cyclopropyl(4-pentylphenyl)methanone has a molecular weight of 216.32 . More detailed physical and chemical properties such as melting point, boiling point, and density would require experimental determination .Scientific Research Applications

Antitubercular Agents

Cyclopropyl(4-pentylphenyl)methanone and its derivatives have been explored for their potent antitubercular activities. In a significant study, an efficient synthesis of aryloxyphenyl cyclopropyl methanones showcased a new class of anti-mycobacterial agents. These compounds were tested against M. tuberculosis H37Rv in vitro, displaying minimum inhibitory concentrations (MICs) that ranged from 25 to 3.125 µg/mL. Some of these compounds also demonstrated activity against multidrug-resistant (MDR) strains, with two specifically showing an enhancement in mouse survival times (Dwivedi et al., 2005). Further research into 4-(aryloxy)phenyl cyclopropyl methanols expanded on these findings, identifying compounds with even lower MIC values and one compound, in particular, that showed 98% killing of intracellular bacilli in mouse bone marrow-derived macrophages. This compound was also active against extensively drug-resistant (XDR) and rifampicin-resistant clinical isolates (Bisht et al., 2010).

Combinatorial Chemistry Scaffold

Cyclopropyl(4-pentylphenyl)methanone has been utilized as a combinatorial chemistry scaffold. A study reported the synthesis of resin-bound cyclopropyl phenyl methanones, which served as a versatile scaffold for the generation of a diverse array of structurally varied alicyclic compounds. This method presents an efficient, high-yielding approach to creating libraries of potential therapeutic agents (Grover et al., 2004).

Anticancer Potential

Although distinct from cyclopropyl(4-pentylphenyl)methanone, related cyclopropyl-containing compounds have demonstrated significant anticancer activity. For instance, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound belonging to the phenstatin family, was found to inhibit tubulin polymerization, induce G2/M phase arrest, and trigger apoptosis in human leukemia cells. These findings indicate the potential of cyclopropyl-containing compounds in anticancer therapy (Magalhães et al., 2013).

Antibacterial Applications

Further extending the versatility of cyclopropyl phenyl methanone derivatives, a study on 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives revealed excellent antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Salmonella typhi. Molecular docking studies highlighted the potential mechanism of action of these compounds, underscoring their significance in developing new antibacterial agents (Chaudhary et al., 2021).

properties

IUPAC Name |

cyclopropyl-(4-pentylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-2-3-4-5-12-6-8-13(9-7-12)15(16)14-10-11-14/h6-9,14H,2-5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKZOWGGPRIOJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl(4-pentylphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(((2,4-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2653349.png)

![3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2653350.png)

![Methyl (5-((thiophen-2-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2653353.png)

![4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2653357.png)